molecular formula C26H20N2O6S B11586702 prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11586702
M. Wt: 488.5 g/mol
InChI Key: PRRUKNIIUSJFRL-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation, which is used to form the chalcone intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C26H20N2O6S

Molecular Weight

488.5 g/mol

IUPAC Name

prop-2-enyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20N2O6S/c1-4-12-33-25(31)23-14(2)27-26(35-23)28-20(15-8-7-9-16(13-15)32-3)19-21(29)17-10-5-6-11-18(17)34-22(19)24(28)30/h4-11,13,20H,1,12H2,2-3H3

InChI Key

PRRUKNIIUSJFRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C(=O)OCC=C

Origin of Product

United States

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